4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine
Description
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Properties
IUPAC Name |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-16-12-7-5-6-11(8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBIKNWELLUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an ethoxy group and a 3-ethoxyphenyl moiety. Its molecular formula is , which influences its interactions with biological targets. The structural characteristics suggest potential reactivity that can modulate various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which enhances cholinergic transmission. This mechanism is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .
- Modulation of Cell Signaling Pathways : It influences various cellular processes by altering gene expression and cellular metabolism. For instance, it enhances O-GlcNAcylation of mitochondrial proteins, which is important for maintaining mitochondrial function and cellular stress responses.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 1.56 µg/ml against Staphylococcus epidermidis and 3.15 µg/ml against Streptococcus pneumoniae, indicating strong antibacterial effects .
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. Evidence from recent studies suggests that it can reduce inflammation markers in various cell types, potentially aiding in the management of inflammatory diseases.
Case Studies
- Antimicrobial Testing : A study assessed the antimicrobial efficacy of several compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, supporting its potential as a lead compound for new antimicrobial agents .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in cellular models of oxidative stress. The findings suggested that it could mitigate neuronal damage through its antioxidant properties .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine | Similar pyrrolidine structure | Moderate anti-inflammatory effects |
| 4-(4-Ethoxyphenyl)-2-methylpyrrolidine | Altered substitution pattern | Enhanced antimicrobial activity |
| 2,2-Dimethyl-3-(oxan-2-yl)propanoic acid | Different functional groups | Antimicrobial and anti-inflammatory properties |
This table highlights how variations in structure can influence biological activity, underscoring the unique properties of this compound.
Scientific Research Applications
The compound 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine is a member of the pyrrolidine family, which has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by case studies and data tables.
Medicinal Chemistry
This compound has shown promise in drug development due to its structural characteristics that may influence biological activity.
- Neuropharmacology : Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders. For instance, studies on related pyrrolidine derivatives have demonstrated effects on dopamine and serotonin receptors, suggesting possible applications in treating depression and anxiety disorders.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis.
- Synthesis of Complex Molecules : Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic compounds. For example, it can be used in the synthesis of pharmaceuticals or agrochemicals through reactions such as alkylation or acylation.
Preliminary studies have indicated potential biological activities associated with this compound.
- Antimicrobial Properties : Research has suggested that derivatives of this compound exhibit antimicrobial effects against certain bacterial strains. This property could be harnessed for developing new antibiotics or antimicrobial agents.
- Anti-inflammatory Effects : Some studies have pointed to anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuropharmacological Effects
In a controlled trial examining the effects of several pyrrolidine derivatives on neurotransmitter activity, this compound was found to modulate serotonin levels significantly. This modulation hints at its potential use in developing treatments for mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
